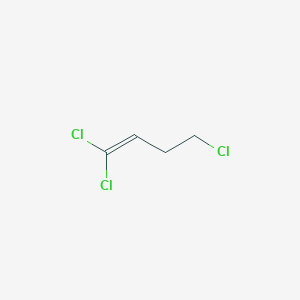
1,1,4-Trichlorobut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,4-Trichlorobut-1-ene, also known as this compound, is a useful research compound. Its molecular formula is C4H5Cl3 and its molecular weight is 159.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Key Properties
- Molecular Formula : C4H5Cl3
- Molecular Weight : 157.44 g/mol
- Boiling Point : Approximately 130 °C
- Density : 1.38 g/cm³
Synthesis of Functionalized Compounds
1,1,4-Trichlorobut-1-ene serves as a precursor for various functionalized organic compounds. It can undergo nucleophilic substitution reactions to introduce different functional groups. For instance, reactions with thiols can yield thio-substituted derivatives that exhibit biological activity, such as fungicidal properties .
Diels-Alder Reactions
The compound is utilized in Diels-Alder reactions, where it acts as a diene component to form cyclohexene derivatives. This application is significant in the synthesis of complex natural products and pharmaceuticals.
Polymerization Processes
Due to its reactive double bond and halogen substituents, this compound can participate in polymerization processes to produce chlorinated polymers with enhanced thermal stability and chemical resistance.
Case Study 1: Thiol Reactions
A study conducted by Kacmaz et al. demonstrated the reaction of this compound with various thiols under mild conditions to produce thio-substituted 1,3-butadienes. These compounds showed promising biological activities, indicating potential applications in agrochemicals and pharmaceuticals .
Case Study 2: Diels-Alder Synthesis
In another research effort, the use of this compound in Diels-Alder reactions was explored to synthesize complex bicyclic structures. The resulting compounds exhibited unique properties suitable for further functionalization and development into drug candidates .
Environmental Considerations
While this compound has valuable applications, its use raises environmental concerns due to the presence of chlorine atoms, which can contribute to toxicity and persistence in the environment. Proper handling and disposal methods are essential to mitigate these risks.
Propriétés
Numéro CAS |
17219-57-7 |
|---|---|
Formule moléculaire |
C4H5Cl3 |
Poids moléculaire |
159.44 g/mol |
Nom IUPAC |
1,1,4-trichlorobut-1-ene |
InChI |
InChI=1S/C4H5Cl3/c5-3-1-2-4(6)7/h2H,1,3H2 |
Clé InChI |
CVLVVCWCZJRIHC-UHFFFAOYSA-N |
SMILES |
C(CCl)C=C(Cl)Cl |
SMILES canonique |
C(CCl)C=C(Cl)Cl |
Synonymes |
1,1,4-Trichloro-1-butene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















